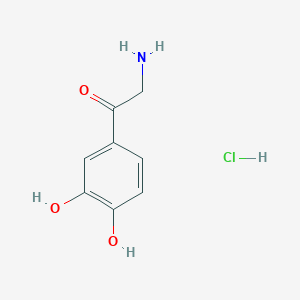

2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,10-11H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTXTELYZNIJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

499-61-6 (Parent) | |

| Record name | Noradenalone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30198929 | |

| Record name | Noradenalone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5090-29-9 | |

| Record name | Noradenalone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5090-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Noradenalone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Defining Arterenone Hydrochloride

An In-Depth Technical Guide to the Chemical Properties of Arterenone Hydrochloride

Arterenone hydrochloride (CAS No: 5090-29-9), chemically known as 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride, is a significant catecholamine derivative.[1][2] While structurally related to the neurotransmitter norepinephrine, it is distinguished by the ketone group at the beta-carbon of the ethylamine side chain, whereas norepinephrine possesses a hydroxyl group. This structural distinction is critical to its chemical behavior and biological activity. In the pharmaceutical context, arterenone is primarily recognized as a process-related impurity in the synthesis of norepinephrine and epinephrine, often designated as Noradrenaline EP Impurity B.[1][2][3] Its accurate identification, characterization, and quantification are therefore paramount for ensuring the purity and safety of adrenergic drug products. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Arterenone hydrochloride is the salt form of the arterenone free base (CAS No: 499-61-6).[2][3][4] The hydrochloride salt enhances the compound's stability and handling properties, making it more suitable for laboratory use. The fundamental properties are summarized below.

Structural Representation

The chemical structure consists of a dihydroxybenzene (catechol) ring attached to an aminoethanone side chain.

Caption: Chemical structure of 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride.

Quantitative Data Summary

The key physicochemical properties of arterenone and its hydrochloride salt are presented in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Name | 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one HCl | [1][2] |

| Synonyms | Noradrenalone HCl, Noradrenaline EP Impurity B HCl | [1][2] |

| CAS Number | 5090-29-9 (HCl Salt); 499-61-6 (Free Base) | [1][2][3] |

| Molecular Formula | C₈H₉NO₃·HCl | [1] |

| Molecular Weight | 203.62 g/mol (167.16 for free base) | [1][3] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 235 °C (decomposes) (for free base) | [3][5] |

| pKa (Predicted) | 7.89 ± 0.20 | [3][5] |

| LogP (Predicted) | 0.94 | [5] |

Synthesis and Preparation

From a process chemistry perspective, arterenone is often an intermediate or a byproduct. A common synthetic route involves the reaction of a catechol precursor with a haloacetyl halide, followed by amination.

Synthetic Workflow Overview

A prevalent laboratory-scale synthesis involves the use of hexamethylenetetramine (hexamine) as an ammonia source, which provides a controlled method for introducing the primary amine.[6] This approach avoids the potential side reactions and poor yields associated with direct amination using ammonia, which can lead to product darkening in basic conditions.[6]

Caption: Generalized workflow for the synthesis of Arterenone HCl.

Analytical Characterization

Robust analytical methods are essential for the unequivocal identification and purity assessment of arterenone hydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the catechol ring (typically in the δ 6.5-7.5 ppm region), a singlet for the α-methylene protons (CH₂) adjacent to the carbonyl group, and a broad signal for the amine protons (NH₃⁺). The exact chemical shifts will be dependent on the solvent used (e.g., D₂O or DMSO-d₆).

-

¹³C NMR : The carbon spectrum will feature signals for the carbonyl carbon (~190-200 ppm), aromatic carbons (including two attached to hydroxyl groups at ~145-155 ppm), and the aliphatic methylene carbon.[7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key expected absorptions include a broad O-H stretch from the catechol hydroxyls (~3200-3500 cm⁻¹), N-H stretching from the primary ammonium salt, and a strong C=O stretch for the ketone (~1650-1680 cm⁻¹).

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode is ideal for this compound. The mass spectrum will show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₈H₁₀NO₃⁺ (168.06).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of arterenone hydrochloride and quantifying it as an impurity in other active pharmaceutical ingredients (APIs).

-

Expertise in Method Development : The polarity of arterenone hydrochloride, conferred by the catechol and amine functionalities, dictates the choice of chromatographic conditions. Reversed-phase HPLC is the most common approach. A C18 or C8 stationary phase is suitable, but the highly aqueous mobile phases required can lead to "phase dewetting" on traditional C18 columns. Therefore, a column with an aqueous-compatible end-capping (e.g., "AQ" type) or a polar-embedded group is often a superior choice for robust, reproducible results. The mobile phase typically consists of an acidic buffer (e.g., phosphate or acetate) to ensure the amine is protonated and to suppress silanol interactions, mixed with an organic modifier like methanol or acetonitrile.[8][9]

-

Detection : The catechol chromophore provides strong UV absorbance, making UV detection highly effective. A detection wavelength between 210 nm and 280 nm is typically appropriate. A photodiode array (PDA) detector is invaluable as it can confirm peak purity and identity by comparing the UV spectrum of the analyte peak against a reference standard.

Experimental Protocol: HPLC Purity Assessment

This protocol is a self-validating system designed for the quantitative analysis of arterenone hydrochloride.

Objective: To determine the purity of an arterenone hydrochloride sample by reversed-phase HPLC with UV detection.

Instrumentation & Materials:

-

HPLC system with gradient pump, autosampler, column oven, and PDA detector.

-

Stationary Phase: C18 column (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm).[8]

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Mobile Phase A.

-

Arterenone Hydrochloride Reference Standard.

-

Sample to be analyzed.

Step-by-Step Methodology:

-

Standard Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of Arterenone Hydrochloride Reference Standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with Diluent. This is the Standard Stock Solution.

-

Causality: Using the mobile phase as a diluent prevents peak distortion that can occur from injecting a sample in a solvent stronger than the mobile phase.

-

-

Sample Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of the arterenone hydrochloride sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with Diluent.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm, with full spectrum acquisition (200-400 nm) via PDA.

-

Injection Volume: 10 µL.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 70 30 15.1 95 5 | 20.0 | 95 | 5 |

-

Causality: A gradient is used to ensure that any less polar impurities are efficiently eluted from the column after the main analyte peak, providing a comprehensive impurity profile.

-

-

System Suitability Testing (SST):

-

Inject the Standard Solution five times.

-

The relative standard deviation (RSD) of the peak area for the five replicate injections must be ≤ 2.0%.

-

The tailing factor for the arterenone peak should be between 0.8 and 1.5.

-

Trustworthiness: SST ensures the chromatographic system is performing adequately and is capable of generating accurate and precise data before analyzing any samples.

-

-

Analysis & Calculation:

-

Inject the Standard and Sample solutions in duplicate.

-

Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 280 nm.

-

Purity (%) = (Area of Arterenone Peak / Total Area of All Peaks) x 100.

-

HPLC Analysis Workflow Diagram

Caption: Workflow for the HPLC purity assessment of Arterenone Hydrochloride.

Stability and Storage

The catechol moiety in arterenone hydrochloride is susceptible to oxidation, which can be accelerated by exposure to light, high pH, and the presence of metal ions.[10] This degradation often results in the formation of colored products (e.g., aminochromes).

-

Recommended Storage : For long-term preservation of purity, arterenone hydrochloride should be stored in well-sealed containers, protected from light, in a dry environment. Recommended storage conditions are refrigerated (2-8 °C) for short-term use (days to weeks) and frozen (-20 °C) for long-term storage (months to years).[4]

-

Solution Stability : Solutions of arterenone hydrochloride are significantly less stable than the solid material. For analytical purposes, solutions should be freshly prepared. If storage is necessary, they should be kept refrigerated and protected from light, and their use should be limited to a short period, the stability of which should be experimentally verified. Acidic conditions (pH 2-4) generally improve the stability of catecholamine solutions by slowing the rate of oxidation.

References

-

Norepinephrine bitartrate - Drug Approvals International. [Link]

-

(-)-Arterenol hydrochloride | C8H12ClNO3 | CID 9488 - PubChem. [Link]

-

2-Amino-1-(3,4-dihydroxyphenyl)ethanone - LookChem. [Link]

-

Adrenor - New Drug Approvals. [Link]

- WO2016038422A1 - Process for the preparation of optically enriched adrenaline - Google P

-

Ethanone, 1-(3,4-dihydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1) - PubChem. [Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

-

Noradrenaline EP Impurity B HCl (Arterenone HCl) Manufacturer Supplier - RXN Chemicals. [Link]

-

CAS No : 499-61-6 | Product Name : Noradrenaline Tartrate - Impurity B (Freebase). [Link]

-

Recent Developments in HPLC Analysis of b-Blockers in Biological Samples - SciSpace. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. [Link]

-

An Overview on Various Analytical Methods for Estimation of Atenolol and Amiodarone from its Bulk and Pharmaceu - Systematic Reviews in Pharmacy. [Link]

-

Noradrenalone (arterenone) (PD187544, CNFQARFTXUBHJY-UHFFFAOYSA-N). [Link]

-

Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study - SciELO. [Link]

-

Drug Information | Therapeutic Target Database. [Link]

-

Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug - MDPI. [Link]

-

2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem. [Link]

-

Noradrenaline hydrochloride | C8H12ClNO3 | CID 11672905 - PubChem. [Link]

-

Solubility and solution stability studies of different amino acid prodrugs of bromhexine. [Link]

-

CAS 499-61-6 Noradrenalone Impurity - Anant Pharmaceuticals Pvt. Ltd.. [Link]

Sources

- 1. Noradrenaline EP Impurity B HCl (Arterenone HCl, Noradrena… [cymitquimica.com]

- 2. tlcstandards.com [tlcstandards.com]

- 3. 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 499-61-6 [chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone|lookchem [lookchem.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Ethanone, 1-(3,4-dihydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1) | C9H12ClNO3 | CID 66136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. scielo.br [scielo.br]

- 10. drugapprovalsint.com [drugapprovalsint.com]

An In-depth Technical Guide to Norepinephrine Biosynthesis and the Chemical Profile of Arterenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Directive Clarification

This technical guide addresses the biological origins of the vital neurotransmitter and hormone norepinephrine. Initially tasked with exploring the role of "arterenone" as a norepinephrine precursor, our foundational analysis reveals a critical correction to this premise. Arterenone, also known as noradrenalone, is not a biological precursor in the canonical synthesis of norepinephrine. It is a structurally related ketone, primarily identified as a reference standard and a registered impurity in pharmaceutical norepinephrine preparations.

Therefore, this guide has been structured to provide the highest degree of scientific integrity and utility for researchers in the field. It will first provide an in-depth, authoritative overview of the true biological pathway for norepinephrine synthesis. Subsequently, it will offer a comprehensive technical profile of arterenone, clarifying its chemical identity, its structural relationship to norepinephrine, and its hypothesized—though largely uncharacterized—biological activities. This document serves to correct a common misconception while delivering the core technical information relevant to norepinephrine's origins and the chemical nature of related compounds.

Part 1: The Canonical Biosynthesis of Norepinephrine

The endogenous production of norepinephrine occurs primarily in the adrenal medulla and postganglionic neurons of the sympathetic nervous system.[1] The pathway is a precise, four-step enzymatic cascade beginning with the amino acid L-tyrosine.

Step 1: Tyrosine → L-DOPA (L-3,4-dihydroxyphenylalanine)

The synthesis begins with the active transport of L-tyrosine into the neuron. Here, the first and rate-limiting step is the hydroxylation of L-tyrosine to L-DOPA.[1]

-

Enzyme: Tyrosine Hydroxylase (TH)

-

Mechanism: This pterin-dependent monooxygenase catalyzes the addition of a hydroxyl group to the meta position of the phenyl ring of tyrosine.

-

Cofactors: The reaction requires iron (Fe²⁺), molecular oxygen (O₂), and tetrahydrobiopterin (BH₄) to proceed.[1]

The regulation of TH activity is the primary control point for the entire norepinephrine synthesis pathway, making it a key target in pharmacological research.

Step 2: L-DOPA → Dopamine

L-DOPA is rapidly converted to dopamine in the cytoplasm.

-

Enzyme: Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).

-

Mechanism: AADC removes the carboxyl group from L-DOPA.

-

Cofactor: This enzyme utilizes pyridoxal phosphate (PLP), a derivative of vitamin B6, as a critical cofactor.[1]

Step 3: Dopamine → Norepinephrine

The final step in norepinephrine synthesis involves the transport of dopamine from the cytoplasm into synaptic vesicles.

-

Transporter: Vesicular Monoamine Transporter (VMAT).

-

Enzyme: Dopamine β-hydroxylase (DBH), located inside these vesicles.

-

Mechanism: DBH, a copper-containing monooxygenase, catalyzes the hydroxylation of the β-carbon on the ethylamine side chain of dopamine.

-

Cofactors: This reaction requires ascorbate (Vitamin C) and molecular oxygen.[1]

Once synthesized, norepinephrine is stored in these vesicles until an action potential triggers its release into the synaptic cleft.

Visualization: Norepinephrine Biosynthesis Pathway

Caption: The enzymatic pathway of norepinephrine synthesis from L-tyrosine.

Part 2: Technical Profile of Arterenone (Noradrenalone)

Arterenone, chemically known as 2-amino-1-(3,4-dihydroxyphenyl)ethanone, is a ketone derivative of norepinephrine.[2] It is not an intermediate in the biological synthesis pathway but is significant as a laboratory chemical and a specified impurity in pharmaceutical-grade norepinephrine.

Chemical Identity and Structure

| Property | Value | Source |

| IUPAC Name | 2-amino-1-(3,4-dihydroxyphenyl)ethanone | [2][3] |

| Synonyms | Noradrenalone, Arterenon, Noradrenaline Ketone | [2] |

| CAS Number | 499-61-6 | |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | [3] |

| Identity | Norepinephrine EP Impurity B |

Structural Comparison: Arterenone vs. Norepinephrine

The key structural difference lies in the side chain. Norepinephrine has a hydroxyl group (-OH) at the beta-carbon position, making it an alcohol. Arterenone possesses a carbonyl group (C=O) at the same position, classifying it as a ketone. This seemingly minor difference is profound, as the enzymatic machinery for norepinephrine synthesis is specific for creating the hydroxyl group, not a ketone.

Caption: Chemical structures of Norepinephrine and Arterenone.

Hypothesized Biological Activity

While dedicated in vitro and in vivo studies on arterenone are limited, its structural features allow for several scientifically grounded hypotheses about its potential biological activity.[2]

-

Adrenergic Receptor Interaction: Due to its structural similarity to norepinephrine, arterenone is hypothesized to interact with α and β adrenergic receptors.[2] However, the substitution of a hydroxyl with a ketone group would significantly alter its binding affinity and functional activity (agonist vs. antagonist), which remains to be experimentally determined.

-

Antioxidant Properties: The presence of the catechol moiety (the 3,4-dihydroxyphenyl group) is a well-known feature that confers antioxidant capabilities.[1][2] Like other catechols, arterenone can likely act as a free radical scavenger by donating hydrogen atoms from its hydroxyl groups.

-

Interaction with Monoamine Oxidases (MAO): MAO enzymes are responsible for degrading catecholamines. It is plausible that arterenone could act as either a substrate or an inhibitor of MAO isoforms, potentially affecting the metabolism of other monoamines.[2]

It must be emphasized that these are hypotheses based on chemical structure. Rigorous experimental validation is required to confirm and quantify these potential activities.

Part 3: Experimental Methodologies for Norepinephrine Pathway Analysis

For researchers investigating the synthesis of norepinephrine, the focus remains on its true precursors and the enzymes that govern the pathway. Below are standardized protocols for such analysis.

Protocol 1: In Vitro Assay for Tyrosine Hydroxylase (TH) Activity

This protocol measures the activity of the rate-limiting enzyme in norepinephrine synthesis by quantifying the conversion of a radiolabeled tyrosine substrate to L-DOPA.

Methodology:

-

Tissue Preparation: Homogenize adrenal medulla or locus coeruleus tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris. The supernatant contains the cytosolic TH enzyme.

-

Reaction Mixture: Prepare a reaction mixture in microcentrifuge tubes containing:

-

50 µL of tissue supernatant

-

Buffer solution

-

Cofactors: 1 mM FeSO₄, 1 mM Tetrahydrobiopterin (BH₄)

-

Substrate: 100 µM L-[¹⁴C]-Tyrosine

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 10 µL of 2M perchloric acid to precipitate proteins.

-

Separation: Centrifuge the tubes to pellet the precipitated protein. Use a cation-exchange column to separate the unreacted L-[¹⁴C]-Tyrosine from the product, [¹⁴C]-L-DOPA.

-

Quantification: Elute the [¹⁴C]-L-DOPA from the column and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of L-DOPA formation per unit of time per milligram of protein to determine TH activity.

Visualization: Workflow for TH Activity Assay

Caption: Experimental workflow for the in vitro tyrosine hydroxylase (TH) activity assay.

Conclusion

This guide provides a technically detailed and scientifically accurate overview of norepinephrine synthesis, while clarifying the identity and potential—though unproven—biological relevance of arterenone. The core takeaways for researchers and drug development professionals are:

-

Arterenone is not a biological precursor to norepinephrine. The established and validated pathway proceeds from L-tyrosine via L-DOPA and dopamine.

-

Arterenone is a ketone derivative of norepinephrine , primarily relevant as a chemical standard and pharmaceutical impurity.

-

Hypothesized activity of arterenone , based on its structure, includes potential interactions with adrenergic receptors and MAO, as well as antioxidant properties. These hypotheses require experimental validation.

A precise understanding of these biochemical distinctions is paramount for the integrity of research in neuropharmacology and drug development. Future investigations should focus on the well-defined enzymatic steps of the true biosynthetic pathway for therapeutic modulation and on systematically characterizing the pharmacology of related compounds like arterenone to uncover any potential off-target effects or novel activities.

References

-

StatPearls - NCBI Bookshelf. (2023). Physiology, Noradrenergic Synapse. Available at: [Link]

-

Cleveland Clinic. (2022). Norepinephrine: What It Is, Function, Deficiency & Side Effects. Available at: [Link]

-

Wikipedia. (2024). Norepinephrine. Available at: [Link]

-

University of Pittsburgh. (n.d.). Adrenergics Module. Available at: [Link]

-

Life in the Fast Lane (LITFL). (2024). Noradrenaline. Available at: [Link]

-

Cleveland Clinic. (2022). Neurotransmitters: What They Are, Functions & Types. Available at: [Link]

-

RCSB PDB. (2020). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Biological Activity of Noradrenaline Bitartrate in Scientific Investigations. Available at: [Link]

-

PubChem - NIH. (n.d.). 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. Available at: [Link]

-

Wikipedia. (2024). Adrenergic receptor. Available at: [Link]

-

YouTube. (2020). Adrenergic (adrenaline/epinephrine) Receptors. Available at: [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and functional analysis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (also known as Noradrenalone hydrochloride), a critical intermediate in the synthesis of sympathomimetic drugs and a significant impurity in norepinephrine preparations. This document moves beyond a simple recitation of facts, offering in-depth scientific rationales for analytical methodologies, predicted structural characteristics, and potential pharmacological activities. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required for the robust characterization and utilization of this compound. The guide encompasses a detailed examination of its physicochemical properties, spectroscopic profile, analytical methodologies for quantification and impurity profiling, and a discussion of its stability under stress conditions.

Introduction: The Significance of a Key Intermediate

2-Amino-1-(3,4-dihydroxyphenyl)ethanone, a catecholamine derivative, holds a pivotal position in pharmaceutical chemistry.[1][2] Structurally, it is the ketone analog of the essential neurotransmitter and hormone norepinephrine. This structural relationship is the cornerstone of its significance, defining its role as a primary precursor in the synthesis of various adrenergic agonists and its emergence as a process-related impurity in the production of norepinephrine-based therapeutics.[3] A thorough understanding of its structural attributes, chemical reactivity, and analytical behavior is, therefore, not merely an academic exercise but a prerequisite for ensuring the quality, safety, and efficacy of numerous pharmaceutical products.

This guide provides a multi-faceted structural elucidation, beginning with its fundamental physicochemical properties and extending to a detailed (though partially predictive) spectroscopic analysis. We will explore the logical underpinnings of chromatographic methods for its separation and quantification and delve into its stability profile through the lens of forced degradation studies. Finally, we will leverage its structural similarity to norepinephrine to forecast its pharmacological interactions, providing a rational basis for further in-vitro and in-vivo investigation.

Physicochemical and Structural Properties

The identity and behavior of a molecule are dictated by its fundamental properties. For 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride, these parameters are crucial for everything from selecting appropriate analytical techniques to predicting its solubility and reactivity.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride | [4] |

| Synonyms | Noradrenalone hydrochloride, Arterenone hydrochloride | [3] |

| CAS Number | 5090-29-9 | [5][6] |

| Molecular Formula | C₈H₁₀ClNO₃ | [4][5] |

| Molecular Weight | 203.62 g/mol | [4][5] |

| Melting Point | 250-280 °C (decomposes) | [5] |

| Appearance | Off-white to light brown crystalline powder | |

| Solubility | Soluble in water and dilute acids |

The molecule possesses a catechol moiety (a 1,2-dihydroxybenzene ring), a ketone, and a primary amine which is protonated in the hydrochloride salt form. These functional groups are the epicenters of its chemical reactivity and are responsible for its spectroscopic signature. The catechol group, in particular, is susceptible to oxidation, a key consideration for its handling and stability.

Spectroscopic Characterization: Elucidating the Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following are predicted chemical shifts for the hydrochloride salt in a common NMR solvent, DMSO-d₆.

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.0-10.0 (broad singlet, 2H): Aromatic hydroxyl protons (Ar-OH). The broadness is due to hydrogen bonding and exchange with residual water in the solvent.

-

δ 8.5-9.5 (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The positive charge deshields these protons, shifting them downfield. Their broadness is a result of quadrupolar relaxation and exchange.

-

δ 6.7-7.5 (multiplet, 3H): Aromatic protons (Ar-H). The substitution pattern on the benzene ring will give rise to a characteristic multiplet.

-

δ 4.0-4.2 (singlet, 2H): Methylene protons adjacent to the carbonyl and ammonium groups (-CH₂-). The singlet nature arises from the absence of adjacent protons for coupling.

¹³C NMR (DMSO-d₆, 101 MHz):

-

δ 196-198: Ketone carbonyl carbon (C=O). This is a highly characteristic downfield shift.

-

δ 145-155: Aromatic carbons attached to the hydroxyl groups (Ar-C-OH).

-

δ 125-130: Quaternary aromatic carbon (Ar-C).

-

δ 115-120: Aromatic methine carbons (Ar-CH).

-

δ 45-50: Methylene carbon (-CH₂-).

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3200 | O-H, N-H | Stretching (broad due to H-bonding) |

| 3100-3000 | C-H | Aromatic C-H stretching |

| 1680-1660 | C=O | Ketone carbonyl stretching |

| 1600-1450 | C=C | Aromatic ring stretching |

| 1300-1000 | C-O, C-N | Stretching |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 2-Amino-1-(3,4-dihydroxyphenyl)ethanone, the molecular ion peak (M⁺) for the free base would be observed at an m/z of 167.16.[3] The fragmentation pattern under electron ionization would likely be dominated by cleavages adjacent to the carbonyl and amine groups.

Expected Fragmentation Pathways:

-

Alpha-cleavage: The bond between the carbonyl carbon and the aromatic ring, and the bond between the carbonyl carbon and the methylene group are likely points of cleavage.[7]

-

Loss of small neutral molecules: Fragmentation may also occur through the loss of water or carbon monoxide.

The diagram below illustrates the predicted primary fragmentation pathway.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 499-61-6 [chemicalbook.com]

- 4. Noradenalone hydrochloride | C8H10ClNO3 | CID 199831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. boronmolecular.com [boronmolecular.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the In Vitro Stability and Degradation of Noradrenalone

Abstract

Noradrenalone, also known as norepinephrine, is a pivotal catecholamine in biomedical research, serving as a neurotransmitter and hormone. Its inherent instability in vitro presents a significant challenge, impacting the reproducibility and validity of experimental outcomes. This guide provides a comprehensive technical overview of the factors governing noradrenalone's stability and the mechanisms of its degradation. We will explore both chemical and enzymatic degradation pathways, offering field-proven insights into experimental design and execution for researchers, scientists, and drug development professionals. This document details robust protocols for stability assessment and provides a framework for the accurate interpretation of results, ensuring the integrity of in vitro studies involving this critical biomolecule.

Introduction: The Challenge of Noradrenalone's In Vitro Instability

Noradrenalone is a catecholamine characterized by a catechol moiety (a benzene ring with two adjacent hydroxyl groups) and an amine side chain.[1][2] This structure is fundamental to its biological activity but also the primary reason for its pronounced instability in aqueous solutions. The catechol group is highly susceptible to oxidation, a process accelerated by factors prevalent in typical in vitro experimental setups, such as physiological pH, oxygen, light, and elevated temperatures.[3][4]

For researchers studying its effects on cellular signaling, neurotransmission, or developing novel therapeutics, understanding and controlling for this degradation is paramount. The formation of degradation products not only depletes the active compound, leading to an underestimation of its potency, but these byproducts, such as quinones and adrenochrome-type oxidation products, can also exhibit their own biological or toxicological effects, confounding experimental results.[2][5] This guide aims to equip the scientific community with the knowledge to mitigate these challenges through a deep understanding of noradrenalone's degradation pathways and the implementation of rigorous stability-indicating methodologies.

Mechanisms of Noradrenalone Degradation

The degradation of noradrenalone in vitro can be broadly categorized into two main pathways: chemical degradation, primarily through oxidation, and enzymatic degradation, which is highly relevant in biological matrices.

Chemical Degradation: The Oxidation Cascade

The primary route of non-enzymatic degradation for noradrenalone is the oxidation of its catechol moiety.[5] This process can be initiated by exposure to oxygen, light, and certain metal ions, and is significantly influenced by the pH of the solution.[4][6] The oxidation proceeds through a series of steps, leading to the formation of various colored and potentially reactive species.

The initial step involves the oxidation of the catechol group to an ortho-quinone.[7] This highly reactive intermediate can then undergo intramolecular cyclization to form leucoadrenochrome, which is further oxidized to adrenochrome, a colored compound. These quinone species can also polymerize to form melanin-like pigments, often observed as a pink or brown discoloration of the noradrenalone solution.[7] The presence of L-cysteine can divert this pathway, leading to the formation of cysteinyl conjugates.[7]

Factors that accelerate chemical degradation include:

-

pH: The rate of oxidation increases with pH, becoming more rapid in neutral to alkaline conditions (pH > 6.0).[4][6] Acidic conditions (pH 3.0-4.5) are generally preferred for stock solutions to enhance stability.[6]

-

Oxygen: The presence of dissolved oxygen is a key driver of oxidation.[3]

-

Light: Exposure to UV or even ambient light can catalyze the oxidation process.[8][9]

-

Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[4]

-

Metal Ions: Trace amounts of heavy metal ions can act as catalysts for oxidation.[3]

To mitigate chemical degradation, it is crucial to prepare fresh solutions, use antioxidants like ascorbic acid or sodium bisulfite, protect solutions from light, and store them at low temperatures.[10]

Enzymatic Degradation: The Metabolic Pathways

In biological systems, such as cell cultures or tissue homogenates, noradrenalone is primarily metabolized by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[1][11]

-

Monoamine Oxidase (MAO): This enzyme, located on the outer mitochondrial membrane, catalyzes the oxidative deamination of noradrenalone.[1][12] This reaction converts noradrenalone to 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).[13]

-

Catechol-O-Methyltransferase (COMT): Found in the cytoplasm and synaptic cleft, COMT methylates one of the hydroxyl groups of the catechol ring.[1][11] This results in the formation of normetanephrine.

These initial metabolites are further processed by other enzymes, such as aldehyde dehydrogenase and aldehyde reductase.[14] The interplay between MAO and COMT leads to the formation of several downstream metabolites, with the major end product being vanillylmandelic acid (VMA).[14][15] Another significant metabolite is 3,4-dihydroxyphenylglycol (DHPG).[13][16]

The following diagram illustrates the primary enzymatic degradation pathways of noradrenalone:

Enzymatic degradation pathways of noradrenalone.

In Vitro Stability Assessment: Experimental Design and Protocols

A robust in vitro stability study is essential to determine the degradation kinetics of noradrenalone under specific experimental conditions. This involves subjecting the compound to a range of conditions that it might encounter during an experiment and quantifying its concentration over time.

Forced Degradation Studies

Forced degradation studies are a critical component of understanding a compound's stability profile.[5][17] These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing. The goal is to identify potential degradation products and establish a stability-indicating analytical method.

Table 1: Typical Conditions for Forced Degradation Studies of Noradrenalone

| Stress Condition | Typical Parameters | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24-48h | Generally stable, potential for some degradation |

| Base Hydrolysis | 0.1 M NaOH, Room Temp, 1-4h | Rapid degradation and discoloration |

| Oxidation | 3-30% H₂O₂, Room Temp, 24h | Significant degradation, formation of colored products |

| Thermal Stress | 60-80°C, 24-72h | Increased rate of degradation |

| Photostability | ICH Q1B conditions (UV & visible light) | Degradation, especially in solution |

Stability in Experimental Media

It is crucial to assess the stability of noradrenalone in the specific media that will be used for the in vitro experiments (e.g., cell culture media, buffers).

Protocol for Assessing Stability in Cell Culture Medium:

-

Preparation of Noradrenalone Stock Solution: Prepare a concentrated stock solution of noradrenalone bitartrate in sterile, deoxygenated water or a suitable acidic buffer, potentially containing an antioxidant like ascorbic acid.[10]

-

Spiking into Culture Medium: Spike the noradrenalone stock solution into pre-warmed cell culture medium (e.g., DMEM with 10% FBS) to the final desired experimental concentration.

-

Incubation: Incubate the medium containing noradrenalone under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the medium.

-

Sample Processing: Immediately stop any further degradation by adding a quenching agent (e.g., a strong acid) and/or placing the samples on ice. Store samples at -80°C until analysis.

-

Analysis: Quantify the remaining noradrenalone concentration using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.[5][18]

Workflow for in vitro stability assessment.

Analytical Methodologies for Stability Assessment

The cornerstone of any stability study is a validated, stability-indicating analytical method. This method must be able to accurately quantify the parent compound in the presence of its degradation products, excipients, and matrix components.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely used technique for the analysis of noradrenalone.[5][19] A stability-indicating method should be able to separate the noradrenalone peak from all known degradation products and any other interfering peaks.

Table 2: Example HPLC Method Parameters for Noradrenalone Analysis

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., methanol or acetonitrile). Ion-pairing agents like sodium 1-octanesulfonate may be used.[5] |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at approximately 280 nm or 199 nm[5] |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 35°C |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing low concentrations of noradrenalone and its metabolites in complex biological matrices.[20] The use of multiple reaction monitoring (MRM) allows for highly specific quantification.

Data Interpretation and Best Practices

The data from a stability study is typically presented as the percentage of the initial concentration of noradrenalone remaining at each time point. This can be used to determine the half-life (t₁/₂) or the time to 90% potency (t₉₀) under the tested conditions.

Key Considerations for Data Interpretation:

-

Mass Balance: In forced degradation studies, it is important to account for the total amount of drug substance, including both the parent compound and its degradation products, to ensure that all significant degradants are being detected.

-

Appearance of Degradation Products: Monitor the chromatograms for the appearance of new peaks, which may correspond to degradation products.

-

Physical Stability: In addition to chemical stability, it is important to observe the physical stability of the solution, noting any changes in color, clarity, or the formation of precipitates.[18][21]

Best Practices for Handling Noradrenalone In Vitro:

-

Storage: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.[4][8]

-

Antioxidants: Consider the use of antioxidants such as ascorbic acid in your solutions, but be mindful of their potential to interfere with certain assays.[10]

-

Fresh Preparations: Prepare working solutions fresh for each experiment whenever possible.

-

pH Control: Maintain the pH of stock solutions in the acidic range (pH 3-4.5) to minimize oxidation.[6]

-

Minimize Exposure: Minimize the exposure of solutions to ambient light and temperature.

Conclusion

The in vitro stability of noradrenalone is a critical parameter that must be carefully considered and controlled in any experimental setting. A thorough understanding of its chemical and enzymatic degradation pathways allows for the design of more robust experiments and the generation of more reliable and reproducible data. By implementing the principles and protocols outlined in this guide, researchers can ensure the integrity of their in vitro studies and contribute to the advancement of our understanding of the multifaceted roles of this vital catecholamine.

References

-

Catecholamine - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

noradrenaline and adrenaline degradation | Pathway - PubChem. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

- Aslan, S., & Ozkan, Y. (2013). Accumulation of Noradrenaline and Its Oxidation Products by Cultured Rodent Astrocytes. Neurochemical Research, 38(8), 1637-1644.

-

NEUROSCIENCE: NORADRENALINE TERMINATION: REUPTAKE & DEGRADATION, COCAINE/METHAMPHETAMINE MECHANISM. (2020, October 24). YouTube. Retrieved January 15, 2026, from [Link]

- de Abreu, L. C. L., Abrahim-Vieira, B., Garcia, R. M., de Sousa, V. P., & Cabral, L. M. (2020). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation.

-

Noradrenaline Impurities and Related Compound - Veeprho Pharmaceuticals. (n.d.). Retrieved January 15, 2026, from [Link]

- Rorie, D. K., & Tyce, G. M. (1982). Metabolism of Norepinephrine in Vitro by Dog Pulmonary Arterial Endothelium.

-

Biosynthesis and degradation of catecholamines - BrainKart. (2017, September 9). Retrieved January 15, 2026, from [Link]

-

Synthesis and Degradation of Catecholamines - MedicoApps. (n.d.). Retrieved January 15, 2026, from [Link]

-

Catecholamine turnover | Enzymes - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 15, 2026, from [Link]

- BenchChem. (2025). common degradation products of noradrenalone and how to avoid them. BenchChem.

- BenchChem. (2025). storage conditions to maintain the stability of noradrenalone. BenchChem.

- Kamal, S., & Lappin, S. L. (2023). Biochemistry, Catecholamine Degradation. In StatPearls.

- Yahya, S. (2019). The stability of Noradrenaline in physiological saline solutions.

- de Abreu, L. C. L., Abrahim-Vieira, B., et al. (2020).

- Boin, C., et al. (2020). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. BMJ Open, 10(2), e032223.

- Shen, X. M., & Dryhurst, G. (1998). Oxidation chemistry of (-)-norepinephrine in the presence of L-cysteine. Journal of Organic Chemistry, 63(19), 6593-6602.

- D'Huart, E., et al. (2019). Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units. Annales Pharmaceutiques Francaises, 77(4), 305-312.

- Donnelly, R. F. (2012). Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water. The Canadian Journal of Hospital Pharmacy, 65(4), 284-290.

- Kaushal, G., Sayre, B. E., & Prettyman, T. (2012). Stability-indicating HPLC method for the determination of the stability of extemporaneously prepared norepinephrine parenteral solutions. International Journal of Pharmaceutical Compounding, 16(1), 73-77.

- Potter, L. T., et al. (1965). Synthesis, Binding, Release, and Metabolism of Norepinephrine in Normal and Transplanted Dog Hearts.

- Hauth, L., et al. (1994). Metabolism of [3H]-noradrenaline in human dental pulp in vitro. Archives of Oral Biology, 39(1), 43-49.

- WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents. (n.d.).

-

DL-Norepinephrine hydrochloride | CAS#:55-27-6 | Chemsrc. (n.d.). Retrieved January 15, 2026, from [Link]

- Livezey, N. M. (2021). Method Development and Degradation Studies to Verify the Stabilization of a Gallium Prodrug of Epinephrine. University Digital Conservancy, University of Minnesota.

- D'Huart, E., et al. (2019). Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units.

- Boin, C., et al. (2020). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. BMJ Open, 10(2), e032223.

- Donnelly, R. F. (2012). Stability of norepinephrine solutions in normal saline and 5% dextrose in water. The Canadian Journal of Hospital Pharmacy, 65(4), 284-290.

-

NORADRENALONE - precisionFDA. (n.d.). Retrieved January 15, 2026, from [Link]

-

Neurotransmitters: What They Are, Functions & Types - Cleveland Clinic. (2022, March 14). Retrieved January 15, 2026, from [Link]

- Donnelly, R. F. (2001). Stability of norepinephrine infusions prepared in dextrose and normal saline solutions. The Canadian Journal of Hospital Pharmacy, 54(3), 184-188.

-

Norepinephrine | C8H11NO3 | CID 439260 - PubChem. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

- Udenfriend, S., & Wyngaarden, J. B. (1956). Biosynthesis of adrenaline and noradrenaline in vitro. Biochimica et Biophysica Acta, 20(1), 48-52.

- BenchChem. (2025). Protocol for the Preparation of Noradrenaline for In Vitro Cellular Assays. BenchChem.

-

Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved January 15, 2026, from [Link]

- Erk, N. (2014). Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids. Current Pharmaceutical Analysis, 10(3), 139-151.

- de Abreu, L. C. L., et al. (2020). Forced Degradation Studies of Epinephrine and Norepinephrine. Scribd.

- Singh, S., & Bakshi, M. (2000). Degradation Profiling by RP- HPLC: A Review. Indian Journal of Pharmaceutical Sciences, 62(4), 241-252.

Sources

- 1. Catecholamine - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. ejhp.bmj.com [ejhp.bmj.com]

- 5. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]

- 7. Oxidation chemistry of (-)-norepinephrine in the presence of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Norepinephrine | 51-41-2 [chemicalbook.com]

- 9. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. brainkart.com [brainkart.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. noradrenaline and adrenaline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. medicoapps.org [medicoapps.org]

- 16. Metabolism of norepinephrine in vitro by dog pulmonary arterial endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability-Indicating HPLC Method and In Silico Toxicity evaluation. | Semantic Scholar [semanticscholar.org]

- 18. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Arterenone Hydrochloride: A Comprehensive Technical Guide for Researchers

An In-depth Review of its Synthesis, Pharmacology, and Analytical Methodologies

Abstract

Arterenone hydrochloride, also known as noradrenalone hydrochloride, is a key catecholamine derivative primarily recognized as a crucial intermediate in the synthesis of norepinephrine and other adrenergic agonists. While its role as a precursor is well-established, a comprehensive understanding of its intrinsic pharmacological activities, pharmacokinetic profile, and detailed analytical protocols is often fragmented in the existing literature. This technical guide provides a consolidated and in-depth review of arterenone hydrochloride, designed for researchers, scientists, and drug development professionals. It navigates through its chemical identity, established and novel synthesis pathways with detailed experimental protocols, and explores its interactions with the adrenergic system. Furthermore, this guide presents validated analytical methodologies for its quantification and discusses its potential, albeit less explored, therapeutic applications. The content is structured to provide not just a recitation of facts, but a causal understanding of the scientific principles and experimental designs, fostering a deeper comprehension for future research and development endeavors.

Introduction: The Chemical and Biological Significance of Arterenone Hydrochloride

Arterenone hydrochloride, chemically designated as 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride, is a catecholamine that shares a structural resemblance to endogenous neurotransmitters like norepinephrine and epinephrine.[1][2] Its primary significance in the pharmaceutical landscape lies in its role as a direct precursor to norepinephrine, a vital neurotransmitter and hormone that regulates critical physiological functions, including heart rate, blood pressure, and the 'fight-or-flight' response.[3][4] The synthesis of norepinephrine often proceeds through the reduction of the ketone group of arterenone.[3][5]

While its identity as a synthetic intermediate is paramount, the inherent biological activity of arterenone hydrochloride warrants closer examination. Given its structural similarity to other adrenergic agonists, it is hypothesized to interact with adrenergic receptors (alpha and beta), which mediate the physiological effects of catecholamines.[6] Understanding these interactions is crucial not only for optimizing the synthesis of its derivatives but also for exploring any potential direct pharmacological effects it may possess. This guide will delve into the knowns and unknowns of arterenone hydrochloride's pharmacology, providing a roadmap for future investigations.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of arterenone hydrochloride is fundamental for its synthesis, handling, and analysis.

| Property | Value | Source |

| Chemical Name | 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride | [1][2] |

| Synonyms | Arterenone HCl, Noradrenalone HCl, Noradrenaline EP Impurity B HCl | [1][2] |

| CAS Number | 5090-29-9 (for hydrochloride), 499-61-6 (for free base) | [1][2] |

| Molecular Formula | C₈H₉NO₃·HCl | [1] |

| Molecular Weight | 203.62 g/mol (167.16 g/mol for free base + 36.46 g/mol for HCl) | [1] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 235 °C (decomposes) | |

| Solubility | Sparingly soluble in water; very slightly soluble in alcohol and ether; readily soluble in dilute acids.[3] |

Synthesis of Arterenone Hydrochloride: Pathways and Protocols

The synthesis of arterenone hydrochloride is a critical step in the production of norepinephrine and related pharmaceuticals. Several synthetic routes have been developed, each with its own advantages and challenges. The most common pathway involves the reaction of a catechol derivative with a haloacetyl chloride followed by amination.

Synthesis Pathway Overview

A prevalent synthetic route starts from catechol, which undergoes a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 2-chloro-1-(3,4-dihydroxyacetophenone). This intermediate is then reacted with hexamine (hexamethylenetetramine) to form a hexamine salt, which is subsequently hydrolyzed to yield arterenone. Finally, treatment with hydrochloric acid affords arterenone hydrochloride.[3]

Figure 1: General synthetic pathway for arterenone hydrochloride.

Detailed Experimental Protocol

This protocol is a synthesized representation from multiple sources and should be adapted and optimized based on laboratory conditions.[3][4]

Step 1: Preparation of 2-Chloro-1-(3,4-dihydroxyacetophenone)

-

Reaction Setup: In a round bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend aluminum chloride (300 g) in methylene chloride (1000 ml). Cool the mixture to 0-5 °C using an ice bath.

-

Addition of Reactants: Add catechol (100 g) portion-wise to the cooled suspension while maintaining the temperature. Subsequently, add chloroacetyl chloride (108 g) dropwise, ensuring the temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 25-30 °C for 20-24 hours.

-

Work-up: Quench the reaction by slowly adding it to aqueous HCl. Filter the resulting solid. The wet cake is then charged into water containing acetic acid, filtered, and washed with water to yield 2-chloro-1-(3,4-dihydroxyacetophenone).

Step 2: Preparation of the Hexamine Salt

-

Reaction Setup: In a round bottom flask, charge 2-chloro-1-(3,4-dihydroxyacetophenone) (100 g), hexamine (87 g), isopropanol (500 ml), and chloroform (400 ml).

-

Reaction: Stir the mixture at reflux temperature for 6 hours.

-

Isolation: After completion, cool the reaction mixture to 25-30 °C. Filter the solid product and wash the wet cake with isopropanol and methanol to obtain the hexamine salt.

Step 3: Preparation of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone Hydrochloride (Arterenone Hydrochloride)

-

Hydrolysis: In a round bottom flask, charge the hexamine salt (100 g) with methanol (600 ml) and aqueous HCl. Heat the reaction mixture to 55-60 °C.

-

Isolation of Free Base: After the reaction is complete, dissolve the mass in water and adjust the pH with liquor ammonia to precipitate the free base. Filter the solid, wash with water, and dry at 45-50 °C.

-

Salt Formation: Charge the dried free base into methanol (900 ml) and adjust the pH to 1-1.5 with isopropanolic HCl (IPA.HCl). Distill off the methanol completely to obtain a white solid, which is isolated by filtration to yield arterenone hydrochloride.

Pharmacology and Mechanism of Action

The pharmacological profile of arterenone hydrochloride is intrinsically linked to the adrenergic system, which comprises a family of G protein-coupled receptors (GPCRs) that are targets for catecholamines.[7] These receptors are broadly classified into alpha (α) and beta (β) subtypes, each with further subdivisions (α₁, α₂, β₁, β₂, β₃).[2]

Interaction with Adrenergic Receptors

Due to its structural similarity to norepinephrine, arterenone is expected to bind to and potentially activate adrenergic receptors. The specific binding affinities (Ki) and functional potencies (EC50) at each receptor subtype would determine its overall pharmacological effect.

-

α₁-Adrenergic Receptors: These receptors are primarily coupled to Gq proteins, and their activation leads to an increase in intracellular calcium, resulting in smooth muscle contraction and vasoconstriction.[7]

-

α₂-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP and subsequent physiological responses, including inhibition of neurotransmitter release.[7]

-

β-Adrenergic Receptors: These receptors are mainly coupled to Gs proteins, and their activation stimulates adenylyl cyclase, increasing cAMP levels. This leads to various effects depending on the subtype and tissue location:

-

β₁-receptors: Predominantly in the heart, their activation increases heart rate and contractility.[2]

-

β₂-receptors: Found in various tissues, including bronchial smooth muscle, their activation leads to smooth muscle relaxation (bronchodilation).[2]

-

β₃-receptors: Primarily located in adipose tissue, they are involved in lipolysis.[2]

-

Figure 2: Potential signaling pathways of arterenone hydrochloride via adrenergic receptors.

Note: Specific binding affinities and functional activities of arterenone hydrochloride at each receptor subtype require further experimental validation.

In Vitro and In Vivo Pharmacological Effects

While detailed studies specifically on arterenone are limited, its structural similarity to norepinephrine suggests potential cardiovascular effects.

-

In Vitro Studies: Experiments using isolated tissues, such as aortic rings, can elucidate the direct effects of arterenone on smooth muscle contraction and relaxation.[1][8] A typical protocol would involve mounting aortic rings in an organ bath and measuring isometric tension in response to cumulative doses of arterenone. This would allow for the determination of its potency (EC50) and efficacy as a vasoconstrictor or vasodilator.

-

In Vivo Studies: Animal models can be used to assess the systemic cardiovascular effects of arterenone hydrochloride.[9] Parameters such as blood pressure and heart rate can be monitored following intravenous administration of varying doses to construct dose-response curves.[10][11]

Future Research Direction: A significant gap in the literature is the lack of comprehensive studies on the direct pharmacological effects of arterenone. Future research should focus on determining its receptor binding profile and characterizing its in vitro and in vivo effects to fully understand its biological activity.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of a compound describes its journey through the body and is a critical aspect of drug development.[6][8] Currently, there is a scarcity of published data on the ADME properties of arterenone hydrochloride.

-

Absorption: The route of administration significantly impacts absorption. For research purposes, intravenous administration is common to achieve direct systemic exposure.[9]

-

Distribution: The distribution of arterenone to various tissues would depend on its physicochemical properties, such as its lipophilicity and plasma protein binding.

-

Metabolism: Catecholamines are typically metabolized by enzymes such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[12] It is plausible that arterenone undergoes similar metabolic pathways.

-

Excretion: The metabolites and any unchanged drug are primarily excreted through the kidneys.[12]

Experimental Approach to Determine ADME Profile:

-

Administration: Administer a labeled form of arterenone hydrochloride (e.g., ¹⁴C-labeled) to animal models.

-

Sample Collection: Collect blood, urine, and feces at various time points.

-

Analysis: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites in the collected samples.[13]

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification of arterenone hydrochloride in various matrices, including pharmaceutical preparations and biological samples. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.[14]

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method with UV detection is suitable for the routine analysis of arterenone hydrochloride.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution. |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of arterenone. |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Method Validation: A robust HPLC method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Figure 3: General workflow for HPLC analysis of arterenone hydrochloride.

Therapeutic Potential and Future Perspectives

While the primary application of arterenone hydrochloride is as a synthetic intermediate, its structural similarity to hemostatic agents and adrenergic drugs suggests potential, yet largely unexplored, therapeutic avenues.

Hemostatic Agent

Some sources classify arterenone as a hemostatic agent.[15] Hemostatic agents promote blood clotting and are used to control bleeding.[15] The mechanism by which arterenone might exert hemostatic effects is not well-documented but could involve vasoconstriction mediated by α-adrenergic receptors, which would reduce blood flow at the site of injury. Further research is needed to validate this potential application and elucidate the underlying mechanism.

Research Tool

As a stable precursor to norepinephrine, arterenone hydrochloride can serve as a valuable research tool for studying the synthesis and metabolism of catecholamines. It can also be used in pharmacological studies to investigate the structure-activity relationships of adrenergic receptor ligands.

Conclusion

Arterenone hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. While its role as a key intermediate in the synthesis of norepinephrine is well-established, this guide has highlighted the need for a more comprehensive understanding of its intrinsic biological properties. The detailed synthesis and analytical protocols provided herein offer a practical resource for researchers. However, the significant gaps in our knowledge of its specific interactions with adrenergic receptor subtypes, its pharmacokinetic profile, and its potential direct therapeutic effects represent fertile ground for future investigation. A deeper exploration of these areas will not only enhance our fundamental understanding of catecholamine biology but may also unveil novel therapeutic applications for this important molecule.

References

-

Adrenergic Drugs - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

Effect of milrinone on contractility and 45Ca movements in the isolated rabbit aorta. (n.d.). Retrieved from [Link]

-

Norepinephrine bitartrate - New Drug Approvals. (2021, March 18). Retrieved from [Link]

-

Norepinephrine bitartrate - Drug Approvals International. (2021, March 18). Retrieved from [Link]

- WO2020212157A1 - A process for the preparation of enantiomerically pure norepinephrine - Google Patents. (n.d.).

-

2-Amino-1-(3,4-dihydroxyphenyl)ethanone - LookChem. (n.d.). Retrieved from [Link]

-

Adrenergic receptor - Wikipedia. (n.d.). Retrieved from [Link]

-

Influence of antihypertensive drugs on aortic and coronary effects of Ang-(1-7) in pressure-overloaded rats - NIH. (n.d.). Retrieved from [Link]

-

Achieving hemostasis in dermatology-Part II: Topical hemostatic agents - PMC - NIH. (n.d.). Retrieved from [Link]

-

Adrenergic Drugs - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

205029Orig1s000 - accessdata.fda.gov. (2012, December 4). Retrieved from [Link]

-

Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC - NIH. (n.d.). Retrieved from [Link]

-

The selectivity of β-adrenoceptor agonists at human β1-, β2 - NIH. (n.d.). Retrieved from [Link]

-

The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC - NIH. (n.d.). Retrieved from [Link]

-

EC50 of adrenaline-atenolol: Functional agonist assay using Langendorff isolated rabbit heart tethered to powerLab data acquisit - ResearchGate. (2012, April 22). Retrieved from [Link]

-

Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed. (n.d.). Retrieved from [Link]

-

Alpha 1 Adrenoceptor Subtype Mediates Noradrenaline Induced Contraction of the Human Internal Mammary Artery: Radioligand and Functional Studies - PubMed. (n.d.). Retrieved from [Link]

-

Development of a HPLC-UV method for quantification of stattic in aqueous and human plasma samples - ResearchGate. (2025, August 10). Retrieved from [Link]

-

art-03-bosanceanu 856-864 - Farmacia Journal. (n.d.). Retrieved from [Link]

- 19. Patil, Santosh, et al. "Quantification and Validation of a HPLC-UV Method for Simultaneous Analy - Google Scholar. (n.d.).

-

Hemostatic and anesthetic efficacy of 4% articaine HCl with 1:200000 epinephrine and 4% articaine HCl with 1:100000 epinephrine when administered intraorally for periodontal surgery - PubMed. (n.d.). Retrieved from [Link]

-

Pharmacological identification of the alpha-adrenergic receptor type which inhibits the beta-adrenergic activated adenylate cyclase system in cultured astrocytes - PubMed. (n.d.). Retrieved from [Link]

-

Pharmacokinetics, Metabolism, and Excretion of [14C]Esaxerenone, a Novel Mineralocorticoid Receptor Blocker in Humans - PubMed. (n.d.). Retrieved from [Link]

-

Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Acute cardiovascular response to a single large intravenous dose of methylprednisolone and its effects on the responses to norepinephrine and isoproterenol - PubMed. (n.d.). Retrieved from [Link]

-

Excretion and metabolism of catecholamines by the isolated perfused rat kidney - PMC - NIH. (n.d.). Retrieved from [Link]

-

The dose-response relationship between norepinephrine dose and mean arterial pressure with and without general anaesthesia: A study in healthy volunteers - PubMed. (2025, November 21). Retrieved from [Link]

-

Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant - KoreaMed Synapse. (2017, June 26). Retrieved from [Link]

-

Effect of the plant-based hemostatic agent Ankaferd Blood Stopper® on the biocompatibility of mineral trioxide aggregate - ResearchGate. (n.d.). Retrieved from [Link]

-

In vivo measurement of neuronal uptake of norepinephrine in the human heart - PubMed. (n.d.). Retrieved from [Link]

- CN113717060A - Synthesis method of noradrenaline and bitartrate thereof - Google Patents. (n.d.).

-

Acute effect of amiodarone on cardiovascular reflexes of normotensive and renal hypertensive rats - SciELO. (n.d.). Retrieved from [Link]

-

Initial evaluation of a nano-engineered hemostatic agent in a severe vascular and organ hemorrhage swine model - PubMed. (n.d.). Retrieved from [Link]

-

The dose-response relationship between norepinephrine dose and mean arterial pressure with and without general anaesthesia: A study in healthy volunteers | Request PDF - ResearchGate. (2026, January 6). Retrieved from [Link]

-

The vasorelaxatory effect of the milrinone on the preconstricted rat aorta - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. Evidence against β3-adrenoceptors or low affinity state of β1-adrenoceptors mediating relaxation in rat isolated aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2020212157A1 - A process for the preparation of enantiomerically pure norepinephrine - Google Patents [patents.google.com]

- 4. academicjournals.org [academicjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systemic hemostatic medications for reducing surgical blood loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of milrinone on contractility and 45Ca movements in the isolated rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute cardiovascular response to a single large intravenous dose of methylprednisolone and its effects on the responses to norepinephrine and isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The dose-response relationship between norepinephrine dose and mean arterial pressure with and without general anaesthesia: A study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Excretion and metabolism of catecholamines by the isolated perfused rat kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics, Metabolism, and Excretion of [14C]Esaxerenone, a Novel Mineralocorticoid Receptor Blocker in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 19. Patil, Santosh, et al. "Quantification and Validation of a HPLC-UV Method for Simultaneous Analy - Google Scholar [scholar.google.com]

- 15. Recent advances in the medical applications of hemostatic materials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Arterenone Hydrochloride (Norepinephrine Hydrochloride) in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo administration of Arterenone Hydrochloride, more commonly known as Norepinephrine Hydrochloride, in mouse models. Arterenone, a potent adrenergic agonist, is a critical tool in various research fields, including cardiovascular, neurological, and immunological studies.[1][2][3] This guide offers detailed protocols, explains the underlying scientific principles of experimental choices, and presents data in a clear, accessible format. It is designed to ensure the safe, effective, and reproducible use of this compound in a research setting.

Introduction: Understanding Arterenone Hydrochloride (Norepinephrine)

Arterenone hydrochloride is the hydrochloride salt of arterenone, also known as norepinephrine or noradrenaline.[4] It is a catecholamine that functions as a neurotransmitter and hormone, playing a crucial role in the body's "fight or flight" response.[5] Norepinephrine is the primary neurotransmitter of the sympathetic nervous system, which regulates a wide array of physiological processes.[5][6]

Mechanism of Action: Norepinephrine exerts its effects by binding to and activating adrenergic receptors on the surface of cells.[1] There are two main types of adrenergic receptors: alpha (α) and beta (β), each with subtypes (α1, α2, β1, β2, β3).[5][7]

-

α-Adrenergic Receptors: Primarily mediate vasoconstriction, leading to an increase in blood pressure.[1][8]

-

β-Adrenergic Receptors: Primarily mediate increases in heart rate and contractility, as well as bronchodilation and metabolic effects.[1][9]

Norepinephrine has a higher affinity for α-adrenergic receptors than for β-adrenergic receptors.[1] This pharmacological profile makes it a potent vasoconstrictor and a key agent for studying cardiovascular function and dysfunction.[1][8]

Applications in Mouse Models

The physiological effects of norepinephrine make it a valuable tool for a variety of mouse models:

-

Cardiovascular Research: Inducing hypertension, studying cardiac hypertrophy, and modeling heart failure.[10][11][12]

-

Neurological Research: Investigating the role of the noradrenergic system in conditions like Parkinson's disease, Alzheimer's disease, and depression.[2][13][14]

-

Immunology Research: Examining the neuro-immune axis and the influence of the sympathetic nervous system on immune responses.[3][9][15][16]

-

Sepsis and Shock Models: Simulating and studying the pathophysiology of septic shock and testing therapeutic interventions.[17][18]

Experimental Design Considerations

Dosage and Administration Route